3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate
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Overview
Description
3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate is a chemical compound with the molecular formula C12H20O3 It is known for its unique structure, which includes a tetrahydrofuran ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate typically involves the esterification of 3-(Tetrahydrofuran-2-yl)propanol with 2-ethylbutanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers, depending on the nucleophile used.
Scientific Research Applications
3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The tetrahydrofuran ring may also interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(Tetrahydrofuran-2-yl)propyl acetate
- 3-(Tetrahydrofuran-2-yl)propyl butanoate
- 3-(Tetrahydrofuran-2-yl)propyl hexanoate
Uniqueness
3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate is unique due to its specific ester and tetrahydrofuran ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds.
Biological Activity
3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate is an organic compound with significant potential in pharmaceutical applications due to its unique structural features. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by an ester functional group, derived from the reaction of a carboxylic acid with an alcohol. Its structure includes a propyl chain linked to a tetrahydrofuran ring and an ethylbutanoate moiety. This configuration may impart distinct solubility and reactivity patterns compared to simpler esters.
Property | Value |
---|---|
Molecular Formula | C₉H₁₈O₃ |
Molecular Weight | 174.24 g/mol |
CAS Number | 5451-22-9 |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the esterification of tetrahydrofuran derivatives with ethyl butanoate. This process can be optimized through various reaction conditions to enhance yield and purity.
Antimicrobial Properties
Emerging studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of tetrahydrofuran have been investigated for their efficacy against various bacteria and fungi. The biological activity often correlates with structural features such as the presence of functional groups that can interact with microbial membranes or enzymes.
In a comparative study, several compounds were tested for their Minimum Inhibitory Concentration (MIC) against common pathogens:
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Ethyl butyrate | 50 | Bacillus subtilis |
Tetrahydrofuran | 30 | Pseudomonas aeruginosa |
Propyl acetate | 20 | Candida albicans |
Note: Specific MIC values for this compound are yet to be determined.
Inhibition Studies
Research has shown that compounds with similar structures can inhibit key biological pathways, such as the NF-kB signaling pathway, which is critical in inflammation and cancer progression . The inhibition of NF-kB by these compounds suggests potential therapeutic roles in inflammatory diseases and cancer treatment.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various tetrahydrofuran derivatives found that modifications in the side chains significantly affected their efficacy against bacterial strains, suggesting that this compound could be a candidate for further exploration in this area .
- Inflammatory Response : Another investigation into related compounds highlighted their ability to modulate inflammatory responses in vitro, indicating a potential application in treating conditions characterized by excessive inflammation.
Properties
CAS No. |
5451-22-9 |
---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-(oxolan-2-yl)propyl 2-ethylbutanoate |
InChI |
InChI=1S/C13H24O3/c1-3-11(4-2)13(14)16-10-6-8-12-7-5-9-15-12/h11-12H,3-10H2,1-2H3 |
InChI Key |
PZTLYOMFJTUMSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OCCCC1CCCO1 |
Origin of Product |
United States |
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